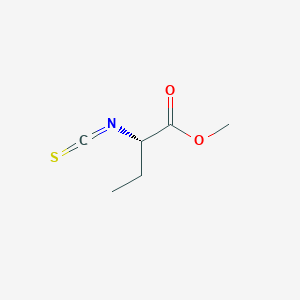
methyl(2S)-2-isothiocyanatobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2S)-2-isothiocyanatobutanoate is an organic compound with the molecular formula C6H9NO2S It is a derivative of butanoic acid, featuring an isothiocyanate group (-N=C=S) attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amino acid ester with thiophosgene. The general reaction can be represented as follows:
R-CH(NH2)-COOCH3+CSCl2→R-CH(NCS)-COOCH3+HCl+H2S
In this reaction, the amino acid ester (e.g., methyl 2-aminobutanoate) reacts with thiophosgene (CSCl2) under controlled conditions to yield the desired isothiocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of thiophosgene, a hazardous reagent.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2S)-2-isothiocyanatobutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Applications De Recherche Scientifique
Methyl(2S)-2-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and biologically active molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl(2S)-2-isothiocyanatobutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which underlies its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl isothiocyanate: A simpler analog with a similar isothiocyanate group but lacking the butanoate moiety.
Phenyl isothiocyanate: Contains a phenyl group instead of the butanoate moiety.
Ethyl isothiocyanate: Similar structure but with an ethyl group instead of the butanoate moiety.
Uniqueness
Methyl(2S)-2-isothiocyanatobutanoate is unique due to the presence of both the isothiocyanate group and the butanoate ester moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
methyl (2S)-2-isothiocyanatobutanoate |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3/t5-/m0/s1 |
Clé InChI |
JQEICALGZPXFNA-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@H](C(=O)OC)N=C=S |
SMILES canonique |
CCC(C(=O)OC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


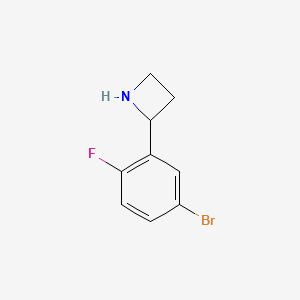
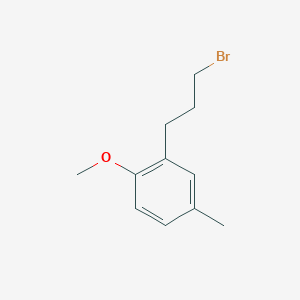
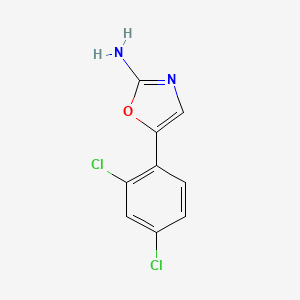
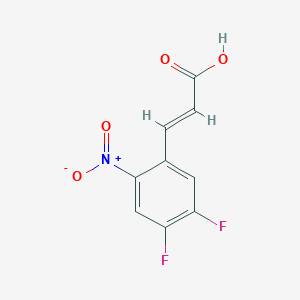
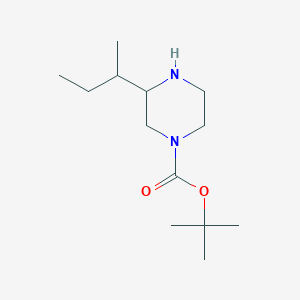

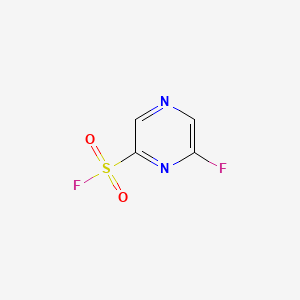
![(3S,3aS,6aS)-5-(tert-Butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B13539987.png)
![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
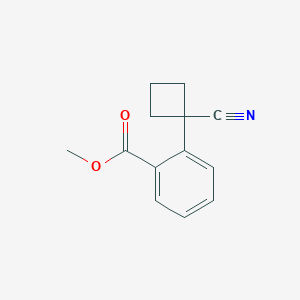
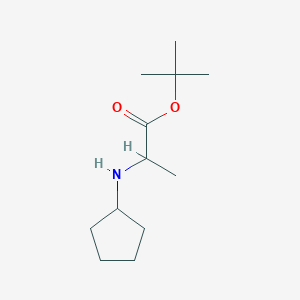
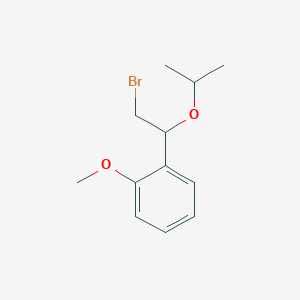
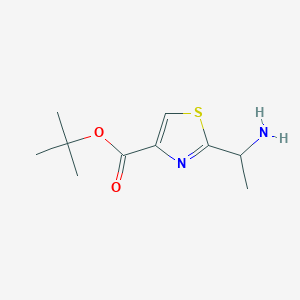
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
